3-Fluoro-6-oxo-1,6-dihydropyridine-2-carbaldehyde
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Overview
Description
3-Fluoro-6-oxo-1,6-dihydropyridine-2-carbaldehyde is a chemical compound with the molecular formula C6H4FNO2 and a molecular weight of 141.10 g/mol It is characterized by the presence of a fluorine atom, a carbonyl group, and an aldehyde group attached to a pyridine ring
Preparation Methods
The synthesis of 3-Fluoro-6-oxo-1,6-dihydropyridine-2-carbaldehyde typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting from commercially available pyridine derivatives.
Reaction Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
3-Fluoro-6-oxo-1,6-dihydropyridine-2-carbaldehyde undergoes various chemical reactions, including:
Scientific Research Applications
3-Fluoro-6-oxo-1,6-dihydropyridine-2-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoro-6-oxo-1,6-dihydropyridine-2-carbaldehyde involves its interaction with various molecular targets:
Comparison with Similar Compounds
3-Fluoro-6-oxo-1,6-dihydropyridine-2-carbaldehyde can be compared with other similar compounds:
Properties
IUPAC Name |
3-fluoro-6-oxo-1H-pyridine-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO2/c7-4-1-2-6(10)8-5(4)3-9/h1-3H,(H,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYPNPNQOHEGIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1F)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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